6-(4-Methylpentyl)naphthalene-2-carboxylic acid
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Overview
Description
6-(4-Methylpentyl)naphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound features a naphthalene ring substituted with a carboxylic acid group at the second position and a 4-methylpentyl group at the sixth position. Naphthalenecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpentyl)naphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of naphthalene-2-carboxylic acid with 4-methylpentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the Friedel-Crafts acylation of naphthalene with 4-methylpentanoyl chloride, followed by oxidation of the resulting ketone to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or iron(III) chloride can enhance the reaction rate and yield. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpentyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the naphthalene ring.
Scientific Research Applications
6-(4-Methylpentyl)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methylpentyl)naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic and potentially less bioactive.
6-(4-Methylpentyl)naphthalene-1-carboxylic acid: Similar structure but with the carboxylic acid group at the first position, which may result in different reactivity and biological activity.
6-(4-Methylpentyl)naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness
6-(4-Methylpentyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpentyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and hydrophobic pockets in proteins. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20O2 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
6-(4-methylpentyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |
InChI Key |
ZQLORCYRMVILSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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